![molecular formula C20H20Cl2N2O3 B6538687 2-(2,4-dichlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide CAS No. 1060327-72-1](/img/structure/B6538687.png)
2-(2,4-dichlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide
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Overview
Description
The compound “2-(2,4-dichlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a phenyl group, and a dichlorophenoxy group. The pyrrolidine ring contributes to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The pyrrolidine ring, for instance, can undergo various reactions including oxidation, reduction, and substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the pyrrolidine ring could impact its solubility and stability .Scientific Research Applications
Anti-Inflammatory Agent
The compound and its derivatives are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme . This makes it a potential candidate for the development of new anti-inflammatory drugs .
Synthesis of New Derivatives
The compound has been used in the synthesis of a series of new derivatives of 2-(2,4-dichlorophenoxy)acetic acid . These new compounds could potentially have different properties and applications, expanding the scope of research in this area .
Molecular Docking Studies
Molecular docking studies have been carried out with this compound to establish its prospects as potential anti-inflammatory agents . The structures of the synthesized compounds effectively interact with the active site of COX-2 and surpass 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex formed with this enzyme .
Antiproliferative Activity
A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines . Several compounds showed moderate-to-good antiproliferative activity against MCF-7 and A549 cell lines .
Herbicide
2,4-Dichlorophenoxyacetic acid, a derivative of the compound, is one of the most widely used herbicides in the world . This suggests potential applications of the compound in agriculture .
COX-2 Inhibitor
2,4-Dichlorophenoxyacetic acid, a derivative of the compound, is also of interest to medicine and pharmacy as a COX-2 inhibitor . This makes it a potential anti-inflammatory agent .
Mechanism of Action
Target of Action
The primary target of this compound is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .
Mode of Action
The compound acts as an allosteric modulator of the sigma-1 receptor . It binds to this receptor and modulates its activity, influencing the regulation of Ca2+ ion influx and other cellular functions . The exact interaction between the compound and its targets, and the resulting changes, are still under investigation.
Biochemical Pathways
The sigma-1 receptor, the target of this compound, plays a crucial role in several biochemical pathways. It is involved in the regulation of calcium signaling via the IP3 receptor . By modulating the sigma-1 receptor, the compound can influence these pathways and their downstream effects.
Pharmacokinetics
The introduction of fluorine atoms in the compound has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs . .
Result of Action
The use of the sigma-1 receptor allosteric modulator, such as this compound, in combination with endogenous or exogenous agonists has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects . These effects are likely the result of the compound’s action on the sigma-1 receptor and the subsequent modulation of calcium signaling and other cellular functions .
Future Directions
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O3/c21-15-5-8-18(17(22)12-15)27-13-19(25)23-16-6-3-14(4-7-16)11-20(26)24-9-1-2-10-24/h3-8,12H,1-2,9-11,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEBQUZKLMRPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide |
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